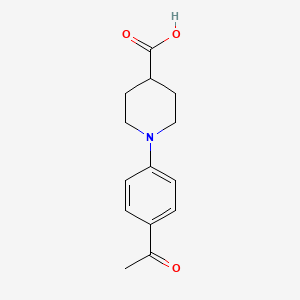

Acide 1-(4-acétylphényl)pipéridine-4-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Acetylphenyl)piperidine-4-carboxylic acid (Ac-PIPC) is a carboxylic acid derivative of the piperidine family of compounds. It is an organic compound that has been studied in numerous scientific research applications. Ac-PIPC has been found to possess a range of biochemical and physiological effects, making it a useful tool for researchers in many fields. In

Applications De Recherche Scientifique

Industrie pharmaceutique

Les dérivés de la pipéridine sont présents dans plus de vingt classes de produits pharmaceutiques . Ils jouent un rôle important dans l'industrie pharmaceutique . Leurs dérivés sont utilisés de différentes manières comme anticancéreux, antiviraux, antipaludiques, antimicrobiens, antifongiques .

Conception de médicaments

Les pipéridines sont parmi les fragments synthétiques les plus importants pour la conception de médicaments . Elles représentent l'un des blocs médicinaux synthétiques les plus importants pour la construction de médicaments .

Évaluation biologique

Les applications pharmaceutiques des pipéridines synthétiques et naturelles ont été abordées, ainsi que les dernières avancées scientifiques dans la découverte et l'évaluation biologique de médicaments potentiels contenant une partie pipéridine .

Synthèse de pipéridines substituées

Le développement de méthodes rapides et rentables pour la synthèse de pipéridines substituées est une tâche importante de la chimie organique moderne .

Réactions multicomposants

Les pipéridines sont utilisées dans des réactions multicomposants, un type de réaction où trois réactifs ou plus se combinent pour former un produit .

Cycloaddition et annulation

Les pipéridines sont utilisées dans des réactions de cycloaddition et d'annulation, qui sont des types de réactions chimiques utilisées pour former des structures cycliques .

Mécanisme D'action

- However, piperidine derivatives, in general, play a significant role in drug design and are present in various pharmaceutical classes and alkaloids .

- Researchers have explored intra- and intermolecular reactions leading to the formation of piperidine derivatives, including substituted piperidines and spiropiperidines .

Biochemical Pathways

Pharmacokinetics (ADME Properties)

Analyse Biochimique

Biochemical Properties

1-(4-Acetylphenyl)piperidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a partial agonist at GABA A receptors . This interaction suggests that 1-(4-acetylphenyl)piperidine-4-carboxylic acid may modulate neurotransmission by influencing the activity of these receptors.

Cellular Effects

The effects of 1-(4-acetylphenyl)piperidine-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA A receptors can lead to changes in neuronal excitability and neurotransmitter release . Additionally, it may affect the expression of genes involved in neurotransmission and synaptic plasticity.

Molecular Mechanism

At the molecular level, 1-(4-acetylphenyl)piperidine-4-carboxylic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its partial agonist activity at GABA A receptors involves binding to the receptor’s active site, leading to conformational changes that modulate receptor activity . This interaction can result in either the inhibition or activation of downstream signaling pathways, depending on the cellular context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-acetylphenyl)piperidine-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-(4-acetylphenyl)piperidine-4-carboxylic acid remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained modulation of cellular processes, such as neurotransmission and gene expression.

Dosage Effects in Animal Models

The effects of 1-(4-acetylphenyl)piperidine-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound may enhance neurotransmission by acting as a partial agonist at GABA A receptors . At high doses, it may exhibit toxic or adverse effects, such as neurotoxicity or disruption of normal cellular function. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without causing significant toxicity.

Metabolic Pathways

1-(4-Acetylphenyl)piperidine-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in neurotransmitter synthesis and degradation . These interactions can influence the overall metabolic balance within cells and tissues.

Transport and Distribution

The transport and distribution of 1-(4-acetylphenyl)piperidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, it may be transported across the blood-brain barrier by specific transporters, allowing it to exert its effects on neuronal cells.

Subcellular Localization

The subcellular localization of 1-(4-acetylphenyl)piperidine-4-carboxylic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.

Propriétés

IUPAC Name |

1-(4-acetylphenyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-10(16)11-2-4-13(5-3-11)15-8-6-12(7-9-15)14(17)18/h2-5,12H,6-9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUHUVPBFVRUQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B1272441.png)

![{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272451.png)

![1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1272464.png)